molecular formula C17H15NO2 B15164873 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- CAS No. 574746-38-6

2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-

Cat. No.: B15164873
CAS No.: 574746-38-6
M. Wt: 265.31 g/mol
InChI Key: PAQJWLNQSRPDOH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- typically involves multi-step organic reactions. One common method involves the condensation of a benzopyran derivative with a phenylmethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The phenylmethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at the 3-position instead of a phenylmethylamino group.

    2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This derivative features a dihydro and methyl group modification.

    2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-: A similar compound with a fluoro and methanol group.

Uniqueness

2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]- stands out due to the presence of the phenylmethylamino group, which imparts unique chemical and biological properties. This modification enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

CAS No.

574746-38-6

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-[(benzylamino)methyl]chromen-2-one

InChI

InChI=1S/C17H15NO2/c19-17-15(10-14-8-4-5-9-16(14)20-17)12-18-11-13-6-2-1-3-7-13/h1-10,18H,11-12H2

InChI Key

PAQJWLNQSRPDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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